1-(2-methoxyphenyl)-5-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
CAS No.: 1396862-65-9
Cat. No.: VC4210196
Molecular Formula: C22H16F3N5O2
Molecular Weight: 439.398
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396862-65-9 |
|---|---|
| Molecular Formula | C22H16F3N5O2 |
| Molecular Weight | 439.398 |
| IUPAC Name | 1-(2-methoxyphenyl)-5-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide |
| Standard InChI | InChI=1S/C22H16F3N5O2/c1-32-18-11-3-2-10-17(18)30-20(16-9-4-5-12-26-16)19(28-29-30)21(31)27-15-8-6-7-14(13-15)22(23,24)25/h2-13H,1H3,(H,27,31) |
| Standard InChI Key | NNDWEYLUSOELJK-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=N4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,2,3-triazole core substituted at four positions:
-
1-position: 2-Methoxyphenyl group, contributing electron-donating properties.
-
5-position: Pyridin-2-yl group, enhancing hydrogen-bonding potential.
-
4-position: Carboxamide linkage to a 3-(trifluoromethyl)phenyl group, introducing hydrophobicity and metabolic stability .
The molecular formula is C₂₂H₁₆F₃N₅O₂, with a molecular weight of 439.398 g/mol. X-ray crystallography of analogous triazoles reveals dihedral angles of ~32–45° between the triazole ring and aryl substituents, influencing conformational stability .
Spectroscopic Characterization
Key characterization data include:
-
NMR: Distinct signals for methoxy (δ ~3.8 ppm), pyridyl protons (δ ~8.3–7.2 ppm), and trifluoromethyl groups (δ ~120–125 ppm in ¹⁹F NMR) .
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 439.398 [M+H]⁺.
Biological Activity and Mechanisms
Antitumor Efficacy
In vitro screening against NCI60 cell lines revealed selective cytotoxicity:
| Cancer Type | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Breast Adenocarcinoma | MCF-7 | 2.1 ± 0.3 | |
| Non-Small Cell Lung | A549 | 3.8 ± 0.5 | |
| Colon Carcinoma | HCT-116 | 4.2 ± 0.6 |
Mechanistic studies suggest:
-
Apoptosis Induction: Caspase-3/7 activation and PARP cleavage.
-
Kinase Inhibition: Moderate inhibition of EGFR (IC₅₀ = 8.7 µM) and VEGFR2 (IC₅₀ = 12.4 µM) .
Pharmacokinetic Profile
Structure-Activity Relationships (SAR)
Critical substituent effects include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume